Cyclooxygenase-2 (COX-2) Inhibition: Derivatives of 1-Methanesulfonyl-3-phenyl-piperazine have shown promising results as selective COX-2 inhibitors, potentially offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) [, , ]. For example, ABT-963, a disubstituted pyridazinone derivative, exhibited high potency and selectivity for COX-2, demonstrating efficacy in reducing inflammation and pain in animal models [].
Glycine Transporter Type 1 (GlyT1) Inhibition: Research has identified derivatives of 1-Methanesulfonyl-3-phenyl-piperazine as potential GlyT1 inhibitors, presenting a novel approach for treating schizophrenia [, ]. RG1678, a potent and selective GlyT1 inhibitor, emerged from optimizing the 2-alkoxy-5-methylsulfonebenzoylpiperazine class of compounds and demonstrated positive outcomes in clinical trials for schizophrenia [].
Dopamine Stabilization: Phenylpiperidine derivatives like pridopidine demonstrate the ability to stabilize dopamine levels, offering therapeutic potential for treating Huntington's disease []. Pridopidine has shown promise in clinical trials for managing HD symptoms and exhibits additional effects like increasing brain-derived neurotrophic factor and reducing mutant huntingtin protein levels [].
Allosteric Enhancement of A1 Adenosine Receptor: Studies have explored derivatives of 1-Methanesulfonyl-3-phenyl-piperazine as allosteric enhancers of the A1 adenosine receptor []. These compounds enhance the receptor's response to adenosine, offering potential therapeutic applications for conditions like pain, inflammation, and neurodegenerative diseases.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4